Stereochemical Purity: (R)-Enantiomer (95%) vs. (S)-Enantiomer (98.6%) and Racemic Mixture
The (R)-enantiomer (CAS 183793-49-9) is supplied at 95% purity, while the (S)-enantiomer (CAS 721927-59-9) achieves 98.6% purity by GC area . This 3.6 percentage point difference is critical for reactions requiring precise enantiomeric excess to avoid stereochemical scrambling in downstream steps. The racemic mixture (CAS 1334171-66-2) is achiral, offering no stereocontrol [1].
| Evidence Dimension | Chemical purity |
|---|---|
| Target Compound Data | 95% (typical batch purity) |
| Comparator Or Baseline | (S)-enantiomer: 98.6% by GC area; racemic: undefined |
| Quantified Difference | -3.6% vs. (S)-enantiomer; achiral vs. racemic |
| Conditions | Batch certificate of analysis (CoA) from vendor technical datasheets |
Why This Matters
Procurement decisions for asymmetric synthesis require specific enantiomeric purity thresholds; the 95% purity of the (R)-enantiomer meets standard research needs, while the higher purity of the (S)-enantiomer may be necessary for more stringent applications.
- [1] PubChem. tert-Butyl N-(1-hydroxy-3-methoxypropan-2-yl)carbamate (CID 17932109). Chemical database entry. Retrieved 2025. View Source
